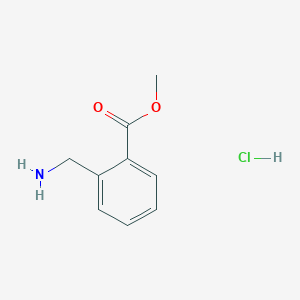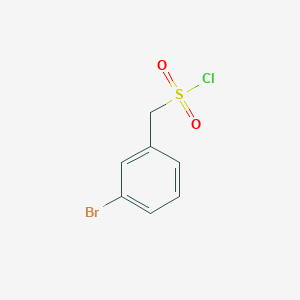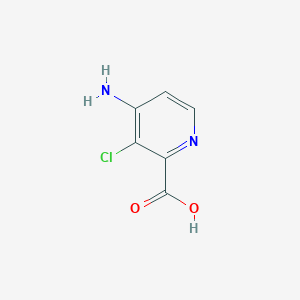
4-Bromo-5-chloro-2-fluorotoluène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-chloro-2-fluorotoluene is a halogenated aromatic compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. The presence of bromine, chlorine, and fluorine atoms on the toluene ring makes it a versatile intermediate for further chemical transformations .
Synthesis Analysis
The synthesis of 4-Bromo-2-chlorotoluene, a closely related compound, has been achieved through a multi-step process starting from 4-bromo-2-nitrotoluene. The nitro group is reduced to an amine, followed by diazotization and a Sandmeyer reaction, with an overall yield of 68%. An improvement in this method involves the addition of cuprous chloride before sodium nitrite, which may be applicable to the synthesis of 4-Bromo-5-chloro-2-fluorotoluene .
Molecular Structure Analysis
The molecular structure of 2-bromo-4-chlorotoluene has been investigated using vibrational spectroscopic techniques, including FT-IR and FT-Raman. Theoretical calculations using density functional methods have provided optimized geometrical structures, vibrational frequencies, and force constants that are in good agreement with experimental data. These methods could be applied to 4-Bromo-5-chloro-2-fluorotoluene to gain insights into its molecular structure .
Chemical Reactions Analysis
The reactivity of halogenated toluenes has been explored in various studies. For instance, 3-chloro-4-fluorothiophene-1,1-dioxide, a compound with similar halogen substitution, has been used as a diene in Diels-Alder reactions, demonstrating high regioselectivity and yielding good amounts of chlorofluoroaromatics . This suggests that 4-Bromo-5-chloro-2-fluorotoluene could also participate in such cycloaddition reactions, potentially leading to a variety of substituted aromatic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated toluenes have been characterized through various analytical techniques. The electronic absorption spectra of related compounds, such as 2-Fluoro-4-bromo and 4-Fluoro-2-bromo toluenes, have been studied in the ultraviolet region, revealing information about their electronic transitions and providing a basis for understanding the photophysical properties of 4-Bromo-5-chloro-2-fluorotoluene . Additionally, the influence of the halogen atoms on the geometry and vibrational modes of the benzene ring has been discussed, which is relevant for understanding the reactivity and stability of the compound .
Applications De Recherche Scientifique
Synthèse chimique
“4-Bromo-5-chloro-2-fluorotoluène” est souvent utilisé comme matière première dans la synthèse chimique . Sa structure unique, qui comprend un atome de brome, de chlore et de fluor sur un cycle toluène, en fait un composé polyvalent pour diverses réactions chimiques.
Préparation des dérivés
Ce composé peut être utilisé dans la préparation de divers dérivés. Par exemple, il peut être utilisé pour préparer le "4-chloro-2-fluoro-bromure de benzyle" . Ces dérivés peuvent avoir une large gamme d’applications dans différents domaines de recherche.
Études de spectroscopie
Le composé peut être utilisé dans des études de spectroscopie. Les spectres infrarouge à transformée de Fourier (FT-IR) et Raman à transformée de Fourier (FT-Raman) d’échantillons solides de composés similaires ont été étudiés . Cela peut fournir des informations précieuses sur la structure et les propriétés du composé.
Safety and Hazards
Safety data sheets indicate that “4-Bromo-5-chloro-2-fluorotoluene” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .
Relevant Papers
Several papers have been published on the topic of “4-Bromo-5-chloro-2-fluorotoluene” and related compounds. These papers discuss topics such as the synthesis of the compound, its use in various reactions, and its physical and chemical properties .
Mécanisme D'action
Target of Action
Compounds of similar structure have been used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The targets in this case would be the palladium catalyst and the organoboron reagent .
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, 4-Bromo-5-chloro-2-fluorotoluene would interact with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst becoming oxidized through its donation of electrons to form a new palladium-carbon bond . Transmetalation occurs when the organoboron reagent transfers the organic group from boron to palladium .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura cross-coupling reaction is a key process in the synthesis of various organic compounds . This reaction can lead to the formation of new carbon-carbon bonds, which can significantly alter the structure and function of organic molecules .
Result of Action
In the context of the suzuki–miyaura cross-coupling reaction, the result of its action would be the formation of a new carbon-carbon bond . This can lead to the synthesis of new organic compounds with potential applications in various fields, including pharmaceuticals and materials science .
Action Environment
The action, efficacy, and stability of 4-Bromo-5-chloro-2-fluorotoluene can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction typically requires mild and functional group tolerant reaction conditions . Additionally, the stability of the organoboron reagent used in the reaction can also impact the overall reaction outcome .
Propriétés
IUPAC Name |
1-bromo-2-chloro-5-fluoro-4-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCFZSZRHRVSRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378326 |
Source


|
| Record name | 4-Bromo-5-chloro-2-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
201849-17-4 |
Source


|
| Record name | 1-Bromo-2-chloro-5-fluoro-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201849-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-chloro-2-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


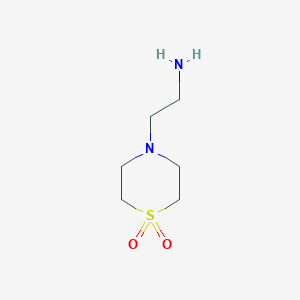

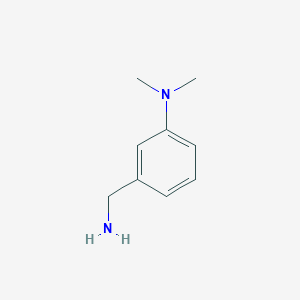

![N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride](/img/structure/B1271462.png)
